molecular formula C13H9NO6S B371389 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate CAS No. 297150-05-1

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate

Cat. No.: B371389
CAS No.: 297150-05-1
M. Wt: 307.28g/mol
InChI Key: PTCXRDXKUXMXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate typically involves the reaction of 5-(Methoxycarbonyl)-2-nitrophenol with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The thiophene ring can participate in coupling reactions with aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Aryl halides, palladium catalysts.

Major Products Formed

    Reduction: 5-(Aminocarbonyl)-2-nitrophenyl 2-thiophenecarboxylate.

    Hydrolysis: 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylic acid.

    Coupling: Various aryl-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-thiophenecarboxaldehyde: A thiophene derivative with a methyl group and an aldehyde functional group.

    5-Nitro-2-thiophenecarboxaldehyde: A thiophene derivative with a nitro group and an aldehyde functional group.

    5-(Methoxycarbonyl)thiophene-2-carboxylic acid: A thiophene derivative with a methoxycarbonyl group and a carboxylic acid functional group.

Uniqueness

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5-methoxycarbonyl-2-nitrophenyl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c1-19-12(15)8-4-5-9(14(17)18)10(7-8)20-13(16)11-3-2-6-21-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXRDXKUXMXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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